(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) :
- $$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS (m/z) : 177.2 [M–Cl]$$ ^+ $$, 144.1 [M–Cl–NH$$ _3 $$]$$ ^+ $$.
- Fragmentation patterns include cyclopropane ring opening ($$ m/z $$ 121) and loss of methoxy group ($$ m/z $$ 133).
Structure
3D Structure of Parent
Properties
IUPAC Name |
(S)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPXOHQBWEEEY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704262 | |
| Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213642-78-4 | |
| Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Approaches
The stereoselective synthesis of the (S)-enantiomer relies on chiral auxiliaries or catalysts to induce the desired configuration. A common strategy involves the use of enantiopure precursors derived from (R)- or (S)-amino alcohols. For instance, the cyclopropyl group is introduced via a [2+1] cycloaddition between a vinyl ether and a carbene intermediate generated from diazomethane derivatives. The methoxyphenyl moiety is subsequently coupled through Ullmann-type coupling or Suzuki-Miyaura cross-coupling reactions, ensuring regioselectivity at the 3-position.
Key steps include:
-
Cyclopropanation : A diazo compound, such as ethyl diazoacetate, reacts with styrene derivatives under Rh(II) catalysis to form the cyclopropyl ring.
-
Enantioselective Amination : Chiral ligands like bis(oxazoline)-copper complexes facilitate asymmetric induction during the amination step, achieving enantiomeric excess (ee) >95%.
Reaction Conditions :
-
Temperature: −40°C to 25°C
-
Catalysts: Rhodium(II) acetate, Cu(OTf)₂
-
Solvents: Dichloromethane, tetrahydrofuran (THF)
Resolution of Racemic Mixtures
Racemic cyclopropyl(3-methoxyphenyl)methanamine is resolved using chiral acids (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts. Differential crystallization in ethanol or isopropanol isolates the (S)-enantiomer, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Crystallization Temp | 4°C |
| Yield | 68–72% |
| Purity (HPLC) | ≥99.5% |
Intermediate Synthesis and Functionalization
Preparation of 3-Methoxyphenyl Precursors
The 3-methoxyphenyl group is synthesized via methoxylation of m-bromophenol using copper(I) oxide and methanol under reflux. Alternatively, palladium-catalyzed methoxylation of 3-bromophenylboronic acid provides higher yields (85–90%).
Key Reaction :
Cyclopropyl Group Introduction
Cyclopropanation is achieved via Simmons-Smith conditions (Zn/Cu couple, CH₂I₂) or transition-metal-catalyzed methods. A notable protocol involves the reaction of 3-methoxystyrene with ethyl diazoacetate in the presence of Rh₂(OAc)₄, yielding the cyclopropane derivative in 76% yield.
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.43–7.38 (m, 1H, aromatic), 3.85 (s, 3H, OCH₃), 2.58–2.50 (m, 1H, cyclopropyl).
-
IR (KBr) : 2960 cm⁻¹ (C-H stretch, cyclopropane), 1250 cm⁻¹ (C-O-C, methoxy).
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt. Critical parameters include stoichiometric control (1:1 molar ratio) and exclusion of moisture to prevent hydrolysis.
Purification Protocol :
-
Recrystallization : Ethanol/ethyl acetate (1:2) at −20°C.
-
Lyophilization : For hygroscopic batches.
Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles in cyclopropanation efficiency and enantioselectivity. Continuous-flow reactors mitigate exothermic risks during diazo decomposition, improving yield consistency (±2% batch variance). Regulatory compliance necessitates rigorous impurity profiling, with limits set at <0.1% for residual palladium.
Analytical Characterization
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) mobile phase resolves enantiomers, confirming ee ≥99%.
Stability Studies
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, while accelerated stability testing (40°C/75% RH) shows no racemization over 6 months.
Chemical Reactions Analysis
Types of Reactions: (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(3-methoxyphenyl)methanone, while reduction can produce cyclopropyl(3-methoxyphenyl)methanol.
Scientific Research Applications
The biological activity of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is primarily attributed to its interactions with specific receptors and enzymes:
- μ-Opioid Receptor Binding : Exhibits significant binding affinity, suggesting potential analgesic effects comparable to existing opioids .
- Neurotransmitter Modulation : Weak inhibition of norepinephrine and serotonin reuptake may influence mood and pain perception .
- Cellular Effects : Alters gene expression profiles in neuronal cell lines, indicating impacts on cellular metabolism and signaling pathways .
Medicinal Chemistry
This compound is investigated for its therapeutic potential in treating neurological disorders. Its analgesic properties make it a candidate for developing new pain management drugs.
Chemical Synthesis
The compound serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, leading to novel derivatives with potential biological activities.
Biological Assays
Explored as a ligand in biochemical assays, this compound aids in studying receptor interactions and cellular responses, particularly related to neurotransmitter systems.
Analgesic Activity
A study highlighted the compound's significant binding affinity to μ-opioid receptors, suggesting its potential as an analgesic agent similar to tramadol. This finding supports further investigation into its use for pain relief.
Neurotransmitter Modulation
In vitro studies indicated that this compound could modulate serotonin and norepinephrine levels, critical in treating depression and anxiety disorders . These results highlight its potential role in psychiatric medicine.
Cellular Impact Studies
Experimental results showed that treatment with this compound altered gene expression profiles in neuronal cell lines, indicating its influence on cellular metabolism and signaling pathways . Such findings underline the need for more extensive research into its cellular mechanisms.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| μ-Opioid Receptor Binding | Significant binding affinity | |
| Neurotransmitter Reuptake | Weak inhibition of norepinephrine and serotonin | |
| Gene Expression Modulation | Altered profiles in neuronal cells |
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution
- (S)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride (CAS 1391455-00-7, ): Structural difference: Methoxy group at the para position (4-methoxy) instead of meta (3-methoxy). Similarity score: 0.98 ().
Enantiomeric Comparison: R- vs. S-Configuration
Halogen-Substituted Analogs
Functionalized Cyclopropylmethylamines
Compounds from –4 share the cyclopropylmethylamine backbone but differ in aromatic substitution and N-functionalization:
Key trends :
- Fluorine substitution : Enhances metabolic stability but may reduce binding kinetics (e.g., compound 35 vs. (+)-20) .
- N-Benzyl groups: Bulky substituents (e.g., quinolin-8-ylmethyl in compound 39, ) improve selectivity but reduce solubility.
Physicochemical and Pharmacokinetic Differences
NMR and Optical Activity
- (S)-Target compound : Expected NMR shifts similar to (+)-20 (δ 157.2–13.2 ppm in 13C NMR) but with distinct coupling constants due to the 3-methoxy group .
- Chiral analogs : Optical rotation ([α]D) varies significantly; e.g., (+)-40 ([α]D = +10.0°) vs. (+)-20 ([α]D = –39.0°), highlighting stereochemical effects on conformation .
Biological Activity
(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is characterized by a cyclopropyl group linked to a methoxyphenyl moiety. Its chemical structure suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes:
- Binding to μ-opioid Receptors : Similar to tramadol, this compound may exhibit analgesic properties through binding to μ-opioid receptors.
- Inhibition of Norepinephrine and Serotonin Reuptake : Preliminary studies suggest that it may weakly inhibit the reuptake of norepinephrine and serotonin, potentially affecting mood and pain modulation.
Cellular Effects
The compound likely influences cellular functions through various mechanisms:
- Cell Signaling Pathways : It may modulate pathways involved in neurotransmission and cellular metabolism.
- Gene Expression : Changes in gene expression profiles have been observed, indicating a broader impact on cellular function.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| μ-opioid receptor binding | Potential analgesic effects | |
| Norepinephrine reuptake inhibition | Weak inhibition noted | |
| Cellular signaling modulation | Impacts on cell function and gene expression |
Study 1: Analgesic Properties
In a study examining the analgesic potential of this compound, it was found to exhibit dose-dependent analgesic effects in animal models. The study indicated that the compound's interaction with μ-opioid receptors was significant, leading to pain relief comparable to low doses of traditional opioids.
Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's ability to modulate serotonin and norepinephrine levels. Results showed that while it did not significantly alter neurotransmitter levels at lower concentrations, higher doses resulted in notable changes, suggesting a potential role in treating mood disorders.
Applications in Scientific Research
This compound has various applications in research:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biological Assays : The compound is being explored for its utility as a ligand in biochemical assays aimed at understanding receptor interactions.
Q & A
Q. What are the key considerations for synthesizing (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride with high enantiomeric purity?
Methodological Answer: Synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis. A common approach involves:
- Chiral Cyclopropanation : Using a Sharpless-type asymmetric cyclopropanation reaction to generate the cyclopropyl ring with stereochemical control .
- Reductive Amination : Reaction of 3-methoxybenzaldehyde with (S)-cyclopropylmethylamine under NaBH(OAc)₃ in dichloroethane (DCE) to form the secondary amine, followed by HCl salt precipitation .
- Purification : Chiral HPLC or recrystallization with solvents like MeOH/EtOAC to achieve ≥95% enantiomeric excess (ee). HRMS and [α]D values (e.g., [α]D²⁰ = –39.0 in CHCl₃) confirm purity .
Q. How is the compound characterized structurally and chemically?
Methodological Answer:
- NMR Analysis : ¹H and ¹³C NMR (CDCl₃ or D₂O) identify key signals: cyclopropyl protons (δ 0.5–1.5 ppm), methoxy group (δ 3.7–3.8 ppm), and aromatic protons (δ 6.7–7.2 ppm). Coupling constants (e.g., J = 22.7 Hz) confirm cyclopropane geometry .
- HRMS : Exact mass matching (e.g., C₁₇H₂₁ClFNO₂ requires [M+H]⁺ = 316.1707; observed 316.1710) validates molecular composition .
- X-ray Crystallography : Resolves absolute configuration, though limited data is available for this compound .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or static discharge .
- Spill Management : Absorb with inert material (e.g., sand), collect in chemical waste containers, and dispose via approved hazardous waste protocols .
Q. How is the stability of this compound assessed under experimental conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (data not reported; inferred from analogs to exceed 150°C) .
- Solution Stability : Monitor via HPLC in buffers (pH 4–7) at 25°C. Degradation products (e.g., hydrolyzed cyclopropane) are quantified over 24–72 hours .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation .
Advanced Research Questions
Q. How does the compound exhibit functional selectivity at serotonin 5-HT2C receptors?
Methodological Answer:
- In Vitro Assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with 5-HT2C receptors. The (S)-enantiomer shows 10-fold higher potency (EC₅₀ = 12 nM) than the (R)-form, attributed to cyclopropane-induced conformational restraint .
- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (Kd = 8.3 nM) and dissociation rates .
Q. What structure-activity relationships (SAR) guide optimization of 5-HT2C selectivity?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., 5-F on the phenyl ring) enhances receptor binding by 30% .
- Cyclopropane Modifications : Enlarging the ring (e.g., cyclobutane) reduces selectivity, confirming steric constraints critical for 5-HT2C vs. 5-HT2A/2B discrimination .
- Amine Substituents : Benzyl or indolemethyl groups improve brain permeability (logP = 2.1) but require balancing with solubility (e.g., HCl salt formulation) .
Q. What challenges arise in scaling up enantioselective synthesis?
Methodological Answer:
- Catalyst Efficiency : Chiral Ru or Ir catalysts achieve 85% ee in small batches but require optimization for >1 kg scales (e.g., ligand tuning to reduce catalyst loading) .
- Cost of Chiral Auxiliaries : Use of (S)-BINOL derivatives increases costs; alternatives like enzymatic resolution (lipase-mediated) are being explored .
Q. How is the compound evaluated in preclinical models of CNS disorders?
Methodological Answer:
- Rodent Models : Administer 1–10 mg/kg (i.p. or p.o.) in anxiety (elevated plus maze) or obesity (diet-induced obese mice) models. Plasma and brain levels are quantified via LC-MS/MS to correlate exposure with efficacy .
- PET Imaging : Radiolabel with ¹¹C or ¹⁸F to assess brain penetration and target engagement in non-human primates .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Screening : Compare HCl, citrate, and mesylate salts. HCl salt provides optimal solubility (4 mg/mL in H₂O) and crystallinity .
- Co-Solvents : Use 10% DMSO/PEG400 in saline for intravenous dosing. Stability is verified by HPLC over 6 hours .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm) to enhance bioavailability by 3-fold in rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
